molecular formula C8H6ClFO B1580554 3'-Chloro-4'-fluoroacetophenone CAS No. 2923-66-2

3'-Chloro-4'-fluoroacetophenone

Cat. No. B1580554
CAS RN: 2923-66-2
M. Wt: 172.58 g/mol
InChI Key: PCJPESKRPOTNGU-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoroacetophenone is a halogenated benzene derivative used in organic synthesis . It has a molecular formula of C8H6ClFO, an average mass of 172.584 Da, and a monoisotopic mass of 172.009125 Da .


Molecular Structure Analysis

The molecular structure of 3’-Chloro-4’-fluoroacetophenone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3’-Chloro-4’-fluoroacetophenone is slightly soluble in water . It has a molecular weight of 172.584 .

Scientific Research Applications

Synthesis and Chemical Reactivity

3'-Chloro-4'-fluoroacetophenone has been explored in various synthetic pathways and chemical reactions. It has been utilized in electrophilic and nucleophilic fluorination processes. For example, electrophilic fluorination using Selectfluor and nucleophilic fluorination using tetrabutylammonium hydrogen bifluoride are methods to synthesize para-substituted α-fluoroacetophenones, which are crucial intermediates in organic synthesis (Fuglseth et al., 2008). Additionally, the solution-state conformations of chloro- and fluoro-substituted acetophenones have been studied, providing insights into their molecular structures and reactivity (Mirarchi & Ritchie, 1984).

Molecular Structure and Analysis

Studies have been conducted on the molecular structure of compounds derived from fluoroacetophenone. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized from 4-fluoroacetophenone, was analyzed using various spectroscopic methods, revealing details about its molecular geometry and electronic properties (Najiya et al., 2014).

Insecticidal Applications

In the field of pest management, derivatives of fluoroacetophenone have been synthesized and tested for insecticidal activities. Notably, certain compounds showed significant effectiveness against Homopteran and Lepidopteran pests, surpassing the performance of some commercial insecticides (Liu et al., 2005).

Electrochemical Applications

Research has also delved into the electrochemical conversion of haloacetophenones, including 4-fluoroacetophenone, into corresponding alcohols. This method demonstrated high yields and may have applications in various chemical synthesis processes (Ikeda, 1990).

Corrosion Inhibition

Triazole derivatives synthesized from fluoroacetophenone have been investigated as corrosion inhibitors for mild steel in acid media. These studies contribute to the understanding of the relationship between molecular structure and inhibition efficiency, relevant in materials science and engineering (Li et al., 2007).

Safety And Hazards

3’-Chloro-4’-fluoroacetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJPESKRPOTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334344
Record name 3'-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-fluoroacetophenone

CAS RN

2923-66-2
Record name 1-(3-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-4-fluorobenzoyl chloride is available via a multi-stage synthesis. According to Diep et al., J. Chem. Soc. [1963], 2784-2787, ortho-chlorofluorobenzene is initially reacted with acetyl chloride in the presence of large amounts of aluminum chloride in the presence of carbon disulfide, methylene chloride or tetrachloroethylene, the reaction mixture is decomposed with dilute hydrochloric acid, the organic phase is washed with aqueous sodium hydroxide, then with water, and dried over sodium sulfate, the solvent is evaporated, and the residue is subjected to fractional distillation at reduced pressure. This method gives 3-chloro-4-fluoroacetophenone in a yield of about 80%.
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Synthesis routes and methods II

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53.2 gm. (400 mmol) of aluminum chloride was carefully added in portions to a mixture of 26.2 gm (200 mmol) of 1-chloro-2-fluorobenzene and 31.2 gm of acetyl chloride at 50° C. After all the Lewis acid had been added, the reaction temperature was raised to 100° C. and maintained at that temperature for 3 hours. The hot reaction mixture was carefully poured onto ice and the resulting light-red oil twice extracted with ether. The combined ether extraacts were washed with saturated sodium chloride solution, dried and evaporated in vacuo to yield a crude brown oil. The oil was distilled to yield 26.47 gm of colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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